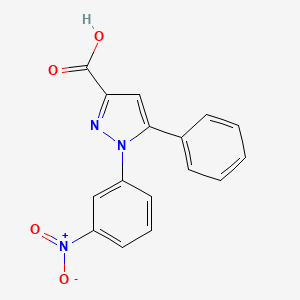![molecular formula C10H11ClN2O3 B14539342 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate CAS No. 62458-85-9](/img/structure/B14539342.png)
2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate typically involves the acylation of 4-chloropyridine-3-carboxylic acid with ethyl acetate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) at temperatures ranging from 50-100°C.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Hydrolysis: 4-chloropyridine-3-carboxylic acid and ethanol.
Oxidation: Pyridine N-oxides and other oxidized products.
Scientific Research Applications
2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The carbonyl group and the chlorine atom on the pyridine ring play crucial roles in binding to the active sites of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: A related compound with similar structural features but different functional groups.
2-Amino-4-chloropyrimidine: Another similar compound with a pyrimidine ring instead of a pyridine ring.
2,4-Dichloropyridine: A compound with two chlorine atoms on the pyridine ring.
Uniqueness
2-[(4-Chloropyridine-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science .
Properties
CAS No. |
62458-85-9 |
|---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
2-[(4-chloropyridine-3-carbonyl)amino]ethyl acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-7(14)16-5-4-13-10(15)8-6-12-3-2-9(8)11/h2-3,6H,4-5H2,1H3,(H,13,15) |
InChI Key |
YJYDZMRDDFLLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[(2-butoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14539260.png)
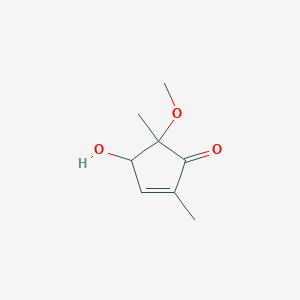
![5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14539293.png)
![Piperidinium, 1-methyl-1-[2-(1-oxopropoxy)ethyl]-, iodide](/img/structure/B14539294.png)
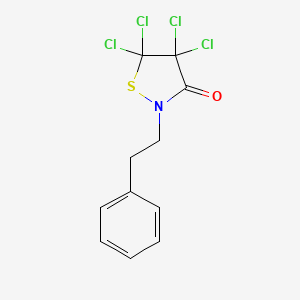
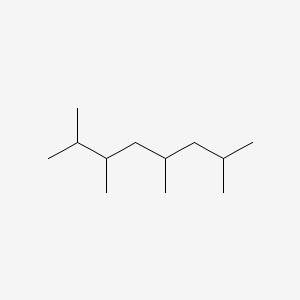
![7-Chlorotetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14539308.png)
![N,2-Dimethyl-N-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}propanamide](/img/structure/B14539311.png)
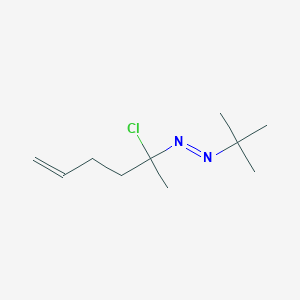
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-methoxybenzene](/img/structure/B14539318.png)
![4-{[(1,2,3,4-Tetrahydroquinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B14539323.png)
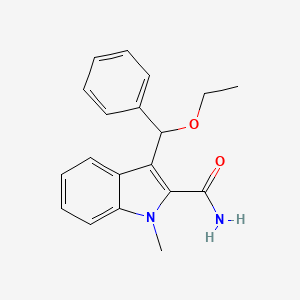
![2-{2-[Acetyl(phenyl)amino]ethenyl}-1-methylquinolin-1-ium iodide](/img/structure/B14539351.png)
